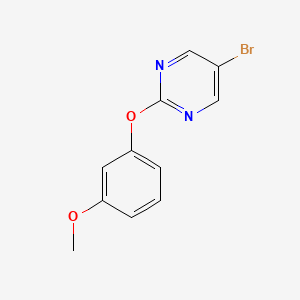

5-Bromo-2-(3-methoxyphenoxy)pyrimidine

説明

BenchChem offers high-quality 5-Bromo-2-(3-methoxyphenoxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(3-methoxyphenoxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-bromo-2-(3-methoxyphenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-15-9-3-2-4-10(5-9)16-11-13-6-8(12)7-14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJAUCDXSPIMNFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73226-25-2 | |

| Record name | 5-bromo-2-(3-methoxyphenoxy)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Safety Data Sheet (SDS) and Handling Precautions for Brominated Pyrimidines: A Technical Guide

Introduction: The Dual Nature of Brominated Pyrimidines

Brominated pyrimidines (e.g., 5-bromopyrimidine, 2,4-dichloro-5-bromopyrimidine) are the workhorses of modern oncology and antiviral drug discovery. Their utility lies in the carbon-bromine (C-Br) bond, which serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitutions (

However, the very reactivity that makes them valuable—electron-deficiency and susceptibility to nucleophilic attack—renders them hazardous. Unlike generic organic solids, these compounds can act as potent alkylating agents or sensitizers. This guide moves beyond the generic "wear gloves" advice to provide a mechanism-based safety protocol.

Hazard Identification & Mechanism

Positional Reactivity & Toxicity

The safety profile of a brominated pyrimidine is dictated by the position of the halogen on the ring.

-

C-5 Position (e.g., 5-Bromopyrimidine):

-

Chemistry: The C-5 position is electron-rich relative to C-2/C-4. It is generally stable to nucleophiles but reactive in metal-catalyzed couplings.

-

Hazard: Primarily Irritant (Skin/Eye) . Lower risk of immediate chemical burns compared to C-2/C-4 analogs.

-

-

C-2 / C-4 Position (e.g., 2-Bromopyrimidine):

-

Chemistry: Highly electron-deficient. Susceptible to rapid displacement by nucleophiles (amines, thiols, water).

-

Hazard: Corrosive / High Sensitizer Risk . These compounds can rapidly alkylate skin proteins (cysteine residues), leading to severe dermatitis and long-term sensitization.

-

GHS Classification Matrix

The following table summarizes the typical GHS classifications for this class. Note: Always verify the specific SDS for your exact CAS number.

| Compound Class | Typical GHS Codes | Signal Word | Primary Hazard |

| Monobromo (C-5) | H315, H319, H335 | WARNING | Skin/Eye/Respiratory Irritation |

| Monobromo (C-2) | H314, H317 | DANGER | Skin Corrosion; Skin Sensitization |

| Polyhalogenated | H302, H314, H318 | DANGER | Acute Oral Tox; Severe Eye Damage |

Critical Insight: Polyhalogenated variants (e.g., 5-bromo-2,4-dichloropyrimidine) hydrolyze in moist air to release Hydrogen Chloride (HCl) and Hydrogen Bromide (HBr) gas. The "smoke" seen upon opening an old bottle is acid mist, not dust.

Personal Protective Equipment (PPE): The "Solvent Vector" Protocol

In drug discovery, these solids are rarely handled dry for long; they are dissolved in polar aprotic solvents (DMF, DMSO, DMAc). The glove must be selected for the solvent, not just the solid.

Glove Permeation Logic

Standard nitrile exam gloves offer zero protection against the carrier solvents typically used with brominated pyrimidines.

-

Scenario A: Weighing Solid

-

Scenario B: Solution in DMF/DMSO

Visualization: PPE Decision Logic[6]

Figure 1: Decision matrix for selecting glove material based on physical state and carrier solvent. Note that DMF/DMSO solutions require laminate barriers.

Handling & Storage Protocols

Storage "The Triad of Degradation"

Brominated pyrimidines degrade via three pathways. Storage conditions must mitigate all three:

-

Hydrolysis: (Moisture)

Releases HBr/HCl. -

Photolysis: (UV Light)

Homolytic cleavage of C-Br bond (radical formation). -

Thermal: (Heat)

Accelerated decomposition.

Protocol:

-

Store at 2–8°C (refrigerated).

-

Container: Amber glass with a PTFE-lined cap.

-

Atmosphere: Backfill with Argon or Nitrogen after use.

-

Secondary Containment: Store inside a polyethylene desiccator cabinet within the fridge.

Experimental Protocol: Suzuki-Miyaura Coupling

Context: A common workflow reacting 5-bromopyrimidine with an aryl boronic acid.

Step-by-Step Safety Integration:

-

Setup:

-

Use a single-neck round bottom flask to minimize joint leakage.

-

Clamp securely before adding reagents.

-

-

Reagent Addition (The Critical Step):

-

Add solid 5-bromopyrimidine and catalyst (Pd) to the flask.

-

Safety Check: Do not weigh solids on an open bench. Use a balance enclosure or transfer inside the hood.

-

Add solvent (e.g., 1,4-Dioxane/Water) via syringe or funnel.

-

-

Degassing:

-

Sparging with inert gas can entrain solvent vapors and toxic aerosols.

-

Control: Vent the sparging needle into a bleach trap or directly into the fume hood rear baffle.

-

-

Heating:

-

Refluxing generates vapor pressure.

-

Control: Ensure reflux condenser water flow is active before heating. Use a blast shield if working >5g scale.

-

-

Quenching/Workup:

-

The reaction mixture contains residual organobromides.

-

Disposal: All aqueous washes (containing boronic byproducts and bromide salts) must go to Halogenated Waste , not the drain.

-

Emergency Response

Spills

Do not use water on solid spills of polyhalogenated pyrimidines (e.g., 5-bromo-2,4-dichloropyrimidine), as this generates acid gas.

-

Solid Spill: Cover with dry sand or Vermiculite. Scoop into a wide-mouth jar.

-

Liquid Spill: Absorb with chemically inert pads.

-

Decontamination: Wash the surface with a dilute solution of Sodium Thiosulfate (to quench active halogens) followed by soap and water.

Exposure Response Workflow

Figure 2: Immediate response steps for exposure. Speed is critical to prevent chemical burns or corneal damage.

Waste Disposal

Brominated pyrimidines are halogenated organic waste .

-

Segregation: Never mix with non-halogenated solvents (e.g., Acetone, Hexane) if your facility separates them, as halogenated waste incineration is more costly and requires scrubbers for HBr/HCl.

-

Labeling: Explicitly list the full chemical name. Do not just write "Suzuki Waste."

-

Quenching: If the waste contains residual reactive C-2 halides, treat with dilute NaOH or an amine to "kill" the electrophilic site before long-term storage in the waste drum.

References

-

PubChem. (n.d.). 5-Bromopyrimidine Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

- Forsberg, K., & Mansdorf, S. Z. (2007). Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience.

-

Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved October 26, 2023, from [Link]

-

ECHA (European Chemicals Agency). (n.d.). C&L Inventory: 5-bromo-2,4-dichloropyrimidine. Retrieved October 26, 2023, from [Link]

Sources

- 1. phmsa.dot.gov [phmsa.dot.gov]

- 2. Chemical Spill Response | Environmental Health and Safety | Illinois State [ehs.illinoisstate.edu]

- 3. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. aksci.com [aksci.com]

- 6. 5-Bromopyrimidine | C4H3BrN2 | CID 78344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. researchsafety.gwu.edu [researchsafety.gwu.edu]

Technical Whitepaper: The Strategic Scaffold of 2-Phenoxypyrimidines in Drug Discovery

Executive Summary: The "Privileged" Ether Linkage

In the landscape of heterocyclic medicinal chemistry, the pyrimidine ring is ubiquitous.[1] However, the specific substitution pattern of 2-phenoxy-substituted pyrimidines represents a distinct, high-value pharmacophore. Unlike their C4-substituted counterparts (exemplified by the NNRTI Etravirine), C2-phenoxy derivatives occupy a unique chemical space utilized primarily for kinase inhibition (p38 MAPK, JNK) and emerging antifungal therapeutics .

This guide dissects the technical utility of the 2-phenoxypyrimidine scaffold. We move beyond basic structure-activity relationships (SAR) to explore the synthetic logic, mechanistic grounding, and translational potential of this moiety. The core thesis is that the C2-ether linkage provides a critical "molecular hinge," offering both the torsional flexibility required for induced-fit binding and the metabolic stability needed for oral bioavailability.

Synthetic Architectures: Construction & Regiocontrol

The synthesis of 2-phenoxypyrimidines is governed by the principles of Nucleophilic Aromatic Substitution (

The Synthetic Decision Matrix

The choice of leaving group (LG) at the C2 position is the primary determinant of yield and reaction severity.

-

Pathway A (Halogen Displacement): Utilization of 2-chloropyrimidines. Requires higher temperatures or strong bases due to the lower electrophilicity of C2 compared to C4.

-

Pathway B (Sulfone Displacement): Utilization of 2-methylsulfonylpyrimidines (from S-oxidation of thiomethyl precursors). The sulfonyl group is a "super-leaving group," allowing reaction at ambient temperatures, preserving sensitive functional groups on the phenol.

Visualization: Synthetic Workflow

Figure 1: Decision tree for the synthesis of 2-phenoxypyrimidines, contrasting thermal halogen displacement with the milder sulfone displacement strategy.

Detailed Experimental Protocol: The "Sulfone" Route

This protocol is validated for high-yield synthesis of 2-phenoxypyrimidines, specifically designed to avoid the regioselectivity issues often seen when using 2,4-dichloropyrimidines.

Objective: Synthesis of 4,6-dimethoxy-2-(4-fluorophenoxy)pyrimidine.

Reagents:

-

2-Methanesulfonyl-4,6-dimethoxypyrimidine (1.0 equiv)

-

4-Fluorophenol (1.1 equiv)

-

Anhydrous Potassium Carbonate (

) (2.0 equiv) -

Solvent: Anhydrous DMF or Acetonitrile.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorophenol (1.1 mmol) in anhydrous DMF (5 mL).

-

Activation: Add

(2.0 mmol) in a single portion. Stir the suspension at room temperature for 15 minutes to generate the phenoxide anion. Causality: Pre-generation of the nucleophile minimizes side reactions. -

Addition: Add 2-methanesulfonyl-4,6-dimethoxypyrimidine (1.0 mmol) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The spot for the sulfone starting material (

) should disappear, replaced by the product ( -

Workup: Pour the reaction mixture into ice-cold water (50 mL). The product often precipitates as a white solid.

-

Purification: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (

mL), wash with brine, dry over

Validation Criteria:

-

Yield: Expected >85%.

-

1H NMR (DMSO-d6): Look for the disappearance of the methylsulfonyl singlet (

ppm) and the appearance of the aromatic phenoxy signals.

Therapeutic Vertical: Kinase Inhibition (p38 MAPK)[2]

The 2-phenoxypyrimidine scaffold has demonstrated significant utility as an inhibitor of p38 Mitogen-Activated Protein Kinase (p38 MAPK) . This pathway is a critical driver of inflammatory cytokine production (TNF-

Mechanism of Action

In these inhibitors, the pyrimidine ring acts as the core scaffold, positioning the 2-phenoxy group into a specific hydrophobic pocket near the ATP-binding site. The ether oxygen functions as a hydrogen bond acceptor, while the flexibility of the C-O-C bond allows the phenyl ring to adopt an optimal conformation to interact with the "Gatekeeper" residue (often Threonine or Methionine).

Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR of 2-phenoxypyrimidine derivatives against p38

| Compound ID | Phenoxy Substituent (R) | p38 | Electronic Character |

| A-01 | H (Unsubstituted) | 650 | Neutral |

| A-02 | 4-F (Fluoro) | 45 | Weak EWG / Lipophilic |

| A-03 | 4-Cl (Chloro) | 12 | Moderate EWG / Lipophilic |

| A-04 | 4-OMe (Methoxy) | 180 | EDG |

| A-05 | 3,4-Dichloro | 6.0 | Strong Lipophilic / EWG |

Table 1: Comparative potency of 2-phenoxypyrimidine derivatives. Note the correlation between lipophilicity/electron-withdrawal and potency, suggesting a hydrophobic interaction in the binding pocket.

Visualization: p38 MAPK Signaling Cascade

Figure 2: The p38 MAPK signaling cascade. The 2-phenoxypyrimidine inhibitor acts as an ATP-competitive blocker at the p38 node, halting the downstream inflammatory response.

Emerging Application: Antifungal Drug Development[3]

While historically associated with herbicidal activity (via ALS inhibition), the 2-phenoxypyrimidine class is undergoing a renaissance in antifungal drug discovery .

Target: Acetohydroxyacid Synthase (AHAS).

Relevance: AHAS is absent in mammals but essential for fungal biosynthesis of branched-chain amino acids (Valine, Leucine, Isoleucine). This makes it an ideal target for selective toxicity.

Recent Findings: Derivatives such as penoxsulam (originally an herbicide) have shown potent inhibition of Aspergillus fumigatus AHAS (

References

-

Phenoxypyrimidine inhibitors of p38alpha kinase. Source: PubMed / National Institutes of Health. Context: Detailed SAR analysis of 2-phenoxy-4-pyrimidinyl imidazoles demonstrating nanomolar inhibition of p38 kinase.[4] URL:[Link]

-

Triazolopyrimidine herbicides are potent inhibitors of Aspergillus fumigatus acetohydroxyacid synthase. Source:[2] Nature Scientific Reports. Context: Validation of the phenoxypyrimidine/triazolopyrimidine scaffold as a lead for antifungal therapeutics targeting AHAS. URL:[Link]

-

A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence. Source: PubMed Central. Context: Provides the foundational synthetic methodology for accessing these derivatives efficiently. URL:[Link]

-

Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Source: PubMed Central. Context: While focusing on 2-phenyl, this paper establishes the pyrimidine core's utility in kinase drug discovery, relevant for scaffold hopping to 2-phenoxy variants. URL:[Link]

Sources

- 1. wjarr.com [wjarr.com]

- 2. Triazolopyrimidine herbicides are potent inhibitors of Aspergillus fumigatus acetohydroxyacid synthase and potential antifungal drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triazolopyrimidine herbicides are potent inhibitors of Aspergillus fumigatus acetohydroxyacid synthase and potential antifungal drug leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenoxypyrimidine inhibitors of p38alpha kinase: synthesis and statistical evaluation of the p38 inhibitory potencies of a series of 1-(piperidin-4-yl)-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl) imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Melting point and physical characterization of 5-Bromo-2-(3-methoxyphenoxy)pyrimidine

An In-Depth Technical Guide to the Melting Point and Physical Characterization of 5-Bromo-2-(3-methoxyphenoxy)pyrimidine

Abstract

This technical guide provides a comprehensive overview of the essential physical and chemical characterization of 5-Bromo-2-(3-methoxyphenoxy)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific detailed experimental data for this compound is not extensively published, this guide establishes a robust framework for its characterization based on established analytical techniques and data from structurally related pyrimidine derivatives. We will delve into the critical aspects of its solid-state properties, including melting point determination, thermal analysis, and spectroscopic elucidation. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.

Introduction: The Significance of Pyrimidine Derivatives

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous bioactive molecules, including nucleic acids (cytosine, thymine, and uracil), vitamins, and coenzymes.[1] This prevalence in nature has made pyrimidine derivatives a fertile ground for the development of novel therapeutics. These compounds exhibit a vast range of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4] The biological impact of a pyrimidine derivative is often dictated by the nature and position of its substituents, which influence its solubility, lipophilicity, and interactions with biological targets.[1]

5-Bromo-2-(3-methoxyphenoxy)pyrimidine is a member of this important class of compounds. The presence of a bromine atom at the 5-position and a methoxyphenoxy group at the 2-position suggests its potential as a versatile intermediate for further chemical modifications, likely through cross-coupling reactions at the bromine site. A thorough understanding of its physical and chemical properties is paramount for its effective use in drug design and development, ensuring purity, stability, and reproducibility in subsequent applications.

Physicochemical Properties of 5-Bromo-2-(3-methoxyphenoxy)pyrimidine

A precise determination of the physicochemical properties of a compound is the first step in its journey from a laboratory curiosity to a potential therapeutic agent. These properties are critical for quality control, formulation development, and regulatory compliance.

| Property | Value/Description | Source/Method |

| Molecular Formula | C₁₁H₉BrN₂O₂ | Calculated |

| Molecular Weight | 281.11 g/mol | Calculated |

| Appearance | Reported as a solid | Commercial Suppliers |

| Melting Point | 94.0 to 98.0 °C | Commercial Suppliers |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from related structures[5] |

Note: The melting point provided by commercial suppliers should be experimentally verified using the methods described below.

Experimental Protocols for Physical Characterization

The following sections provide detailed, step-by-step protocols for the comprehensive physical characterization of 5-Bromo-2-(3-methoxyphenoxy)pyrimidine. The causality behind experimental choices is explained to provide a deeper understanding of the "why" behind the "how."

Synthesis of 5-Bromo-2-(3-methoxyphenoxy)pyrimidine

While various synthetic routes to substituted pyrimidines exist, a common and effective method involves the nucleophilic aromatic substitution of a di-halogenated pyrimidine.[6][7]

Protocol for Synthesis:

-

Reaction Setup: To a solution of 5-bromo-2-chloropyrimidine (1.0 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile (CH₃CN), add 3-methoxyphenol (1.1 equivalents).

-

Base Addition: Add a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0 equivalents), to the reaction mixture. The base acts as a proton scavenger for the phenolic proton, facilitating the nucleophilic attack.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure 5-Bromo-2-(3-methoxyphenoxy)pyrimidine.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for 5-Bromo-2-(3-methoxyphenoxy)pyrimidine.

Thermal Analysis

Thermal analysis provides crucial information about the melting behavior, thermal stability, and polymorphism of a compound.

DSC is a highly sensitive and accurate method for determining the melting point and enthalpy of fusion.

Protocol for DSC Analysis:

-

Sample Preparation: Accurately weigh 3-5 mg of the purified compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere. A common temperature range would be from 25 °C to a temperature sufficiently above the expected melting point (e.g., 150 °C).

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion. The sharpness of the peak is an indicator of purity.

Diagram of DSC Workflow:

Caption: Workflow for Melting Point Determination by DSC.

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.

Protocol for TGA Analysis:

-

Sample Preparation: Weigh 5-10 mg of the compound into a TGA pan.

-

Instrument Setup: Place the pan in the TGA furnace.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a high temperature (e.g., 500 °C).

-

Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset of significant mass loss indicates the decomposition temperature.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure of the synthesized compound.

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and connectivity of atoms.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: A series of doublets, triplets, and multiplets in the range of δ 7.0-9.0 ppm corresponding to the protons on the pyrimidine and phenyl rings.

-

Methoxyl Protons: A sharp singlet around δ 3.8 ppm corresponding to the -OCH₃ group.

Expected ¹³C NMR Spectral Features:

-

A series of signals in the aromatic region (δ 110-160 ppm) for the carbon atoms of the pyrimidine and phenyl rings.

-

A signal around δ 55 ppm for the methoxy carbon.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration values to confirm the structure.

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.

Protocol for MS Analysis:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Analysis: The mass spectrum should show a prominent molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the molecular weight of the compound. The isotopic pattern of the bromine atom (approximately equal intensity for M and M+2) should be clearly visible.

Solid-State Characterization: X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline solid.

Protocol for Single-Crystal XRD:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent system.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and information about intermolecular interactions in the solid state.

Conclusion

The physical characterization of 5-Bromo-2-(3-methoxyphenoxy)pyrimidine is a critical step in its development for potential applications in medicinal chemistry. This guide provides a comprehensive set of protocols for its synthesis and detailed characterization using modern analytical techniques. By following these methodologies, researchers can ensure the quality, purity, and structural integrity of this promising pyrimidine derivative, laying a solid foundation for its further investigation as a building block for novel therapeutic agents.

References

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Advanced Research and Reviews. [Link]

-

Sahu, M., & Siddiqui, N. (2016). A review on biological importance of pyrimidines in the new era. ResearchGate. [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). Journal of Advanced Chemical Sciences. [Link]

-

Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. (n.d.). SciSpace. [Link]

-

Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025). ICONIC RESEARCH AND ENGINEERING JOURNALS. [Link]

-

BIOLOGICAL AND MEDICINAL SIGNIFICANCE OF PYRIMIDINES: A REVIEW. (2018). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Gangjee, A., et al. (2009). Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. Journal of Medicinal Chemistry. [Link]

-

Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. (n.d.). ResearchGate. [Link]

-

Design, Synthesis, and X-Ray Crystal Structures of... (2009). Amanote Research. [Link]

-

Supplementary Information. (n.d.). Beilstein Journals. [Link]

-

Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. (n.d.). eScholarship. [Link]

-

Supporting Information. (n.d.). RSC.org. [Link]

-

Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... (n.d.). ResearchGate. [Link]

-

5-Bromo-2-chloropyrimidine. (n.d.). SpectraBase. [Link]

-

Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. (2020). Biomedical Journal of Scientific & Technical Research. [Link]

-

Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. (2021). Arabian Journal of Chemistry. [Link]

-

5-Bromopyrimidine. (n.d.). ATB. [Link]

-

a dsc study of the thermal decomposition of 2–methoxyamino–3, 5–dinitro–pyridine. (n.d.). ResearchGate. [Link]

-

Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. (2020). European Journal of Medicinal Chemistry. [Link]

-

Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2026). MDPI. [Link]

-

3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. (2022). MDPI. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 3. researchgate.net [researchgate.net]

- 4. jacsdirectory.com [jacsdirectory.com]

- 5. biomedres.us [biomedres.us]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Commercial availability and suppliers of high-purity pyrimidine intermediates

A Technical Guide for Drug Development Professionals

Executive Summary

Pyrimidine pharmacophores are ubiquitous in modern therapeutics, forming the structural backbone of blockbuster kinase inhibitors (e.g., Imatinib, Dasatinib), antivirals (e.g., Rilpivirine), and statins (e.g., Rosuvastatin).[1] However, the commercial availability of "high-purity" intermediates often masks a critical variability: the presence of regioisomers, transition metal scavengers, and moisture content that can catastrophically stall downstream GMP synthesis.

This guide moves beyond simple catalog browsing. It provides a technical framework for qualifying suppliers, defining rigorous specifications, and implementing a self-validating quality control (QC) protocol to ensure supply chain integrity from hit-to-lead through clinical development.

Part 1: The Purity Imperative – Why "98%" Is Not Enough

In early drug discovery, a 98% purity specification is often acceptable. However, in process chemistry and scale-up, the nature of the remaining 2% is more critical than the assay value itself.

The Catalyst Poisoning Effect

Many pyrimidine intermediates, particularly halogenated derivatives (e.g., 2,4-dichloropyrimidine), are employed in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

-

The Risk: Trace sulfur-containing impurities (often from thiourea-based synthesis routes) or residual heavy metals can poison sensitive Pd catalysts.

-

Impact: A 0.1% sulfur contaminant can reduce catalytic turnover numbers (TON) by orders of magnitude, forcing the use of excessive, expensive catalyst loads.

Regioisomer Contamination

Nucleophilic aromatic substitution (

-

The Risk: Suppliers may claim "pure" material based on UV-HPLC, where isomers often co-elute.

-

Impact: Carrying a regioisomer into a GMP step can result in "ghost" impurities in the final API that are structurally nearly identical and incredibly difficult to separate.

Table 1: Critical Impurity Profiles in Pyrimidine Intermediates

| Impurity Type | Source Origin | Detection Method | Downstream Consequence |

| Regioisomers | Non-selective | qNMR, chiral HPLC | Formation of inseparable API isomers; regulatory rejection. |

| Sulfur Species | Thiourea/Thiol synthesis routes | Combustion analysis, ICP-MS | Irreversible poisoning of Pd/Pt catalysts; failed couplings. |

| Hydrolysis Products | Poor storage (hygroscopic nature) | LC-MS (M+18 peaks) | Stoichiometric imbalance; generation of insoluble urea byproducts. |

| Residual Metals | Previous catalytic steps | ICP-MS | Toxicity compliance failure (ICH Q3D); catalyst interference. |

Part 2: Strategic Supplier Landscape

The market is bifurcated into "Catalog Suppliers" (Discovery focus) and "Process/Bulk Suppliers" (GMP focus). Understanding this distinction is vital for risk management.

Tier 1: Discovery & Library Building (Milligram to Gram Scale)

-

Primary Players: Enamine , Sigma-Aldrich (Merck) , Thermo Fisher (Alfa Aesar/Acros) .

-

Utility: These suppliers offer massive diversity (e.g., Enamine’s "MADE" building blocks).[2][3] They are ideal for SAR exploration.

-

Caveat: Batch-to-batch consistency varies. A batch bought in January may have a different impurity profile than one bought in June.

Tier 2: Process Development & GMP (Kilogram to Ton Scale)

-

Primary Players: WuXi AppTec , Hainan Sincere , Chemintra , Pharmaffiliates .

-

Utility: focused on fixed synthetic routes with change control. They provide impurity fate mapping and validated analytical methods.

-

Caveat: Longer lead times; require rigorous vendor auditing.

Visualization: Sourcing Decision Matrix

The following diagram illustrates the logical flow for selecting a supplier based on the development phase and risk profile.

Figure 1: Decision matrix for sourcing pyrimidine intermediates based on development stage and structural novelty.

Part 3: Technical Protocol – The "Self-Validating" System

As a scientist, you cannot rely solely on a Certificate of Analysis (CoA). You must implement an Incoming Goods Inspection (IGI) protocol that validates the material's fitness for your specific reaction.

Protocol: The "Use-Test" Validation

This protocol is designed to detect "invisible" impurities that standard HPLC misses but which kill chemical reactions.

Objective: Verify intermediate suitability for Pd-catalyzed cross-coupling.

Step-by-Step Methodology:

-

Sampling: Sample the container from top, middle, and bottom (stratification check) under inert atmosphere (glovebox or nitrogen cone).

-

Standard Analytical Check:

-

Run LC-MS to confirm Molecular Weight and basic purity.

-

Crucial: Run

H-NMR in DMSO-

-

-

The "Stress" Reaction (The Self-Validating Step):

-

Set up a small-scale (50 mg) prototype reaction using the exact conditions of the intended downstream step.

-

Control: Run a parallel reaction with a known "Gold Standard" batch (previously validated material).

-

Reduced Catalyst Load: Deliberately use 50% of the standard catalyst loading.

-

-

Readout:

-

If the new batch fails or is significantly slower than the Gold Standard at 50% catalyst load, the material contains catalytic poisons (S, P, or metals).

-

Action: Reject batch or require recrystallization (e.g., with activated carbon scavenging).

-

Specification Sheet Template for Pyrimidines

When ordering custom synthesis, attach these requirements to your Purchase Order (PO):

-

Assay (HPLC): >98.5% (Area %).

-

Regioisomeric Purity: >99.5% (Must be explicitly tested).

-

Water Content (Karl Fischer): <0.5% (Critical for chloropyrimidines to prevent hydrolysis).

-

Palladium Content: <20 ppm (If material is derived from a coupling reaction).

-

Appearance: White to off-white crystalline solid (Reject if "sticky" or "oil" unless specified).

Part 4: Impurity Fate Mapping

Understanding where impurities go is as important as knowing they exist. The diagram below visualizes the "Fate of Impurities" in a typical pyrimidine workflow.

Figure 2: Fate mapping showing how a hydrolysis impurity (4-hydroxypyrimidine) disrupts a Suzuki coupling via catalyst consumption and side-reaction pathways.

References

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application . Medicinal Research Reviews, 2025.[4] Link

-

Pyrimidines | SCBT . Santa Cruz Biotechnology Product Catalog. Link

-

Building Blocks Catalog . Enamine. Link

-

Impurities in Pharmaceuticals: Types, Causes & Control . Chemox Pharma, 2026. Link

-

GMP Audit Checklist (WHO Guidelines) . Raaj Pharma eLearning. Link

-

Pyrimidines and Derivatives . Thermo Fisher Scientific.[5][6] Link

-

Pyrimidines in Drug Discovery . PharmaBlock Whitepaper. Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. enamine.de [enamine.de]

- 3. Building Blocks - Enamine [enamine.net]

- 4. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrimidine, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. fishersci.com [fishersci.com]

Suzuki-Miyaura coupling reaction conditions for 5-Bromo-2-(3-methoxyphenoxy)pyrimidine

[1]

Executive Summary & Molecule Context[2][3][4][5][6][7][8][9][10][11]

5-Bromo-2-(3-methoxyphenoxy)pyrimidine represents a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., targeting EGFR, VEGFR).[1] The pyrimidine core serves as the hinge-binding motif, while the 2-phenoxy ether linkage provides essential hydrophobic interactions within the ATP-binding pocket.[1]

The 5-position bromine is the electrophilic handle for diversification via Suzuki-Miyaura coupling.[1] However, this substrate presents specific challenges:

-

Nitrogen Coordination: The pyrimidine nitrogens can coordinate to the Palladium (Pd) center, potentially poisoning the catalyst.

-

Electronic Deactivation: While the 2-phenoxy group donates some electron density, the pyrimidine ring remains electron-deficient, facilitating oxidative addition but requiring robust transmetallation conditions.

-

Hydrolytic Stability: The ether linkage at C2 is generally stable, but harsh basic conditions (e.g., strong alkoxides at high T) could theoretically risk SNAr displacement or hydrolysis.

This guide provides a validated, self-consistent protocol optimized for scalability and reproducibility.

Precursor Purity & Preparation

Critical Control Point: The success of the Suzuki coupling often depends on the purity of the 5-bromo-2-(3-methoxyphenoxy)pyrimidine starting material.[1] Residual 3-methoxyphenol from the precursor synthesis can act as a catalyst poison or compete in oxidative processes.[1]

Synthesis Check: Ensure the starting material is synthesized via SNAr displacement of 5-bromo-2-chloropyrimidine with 3-methoxyphenol using a mild base (K₂CO₃) in DMF or Acetonitrile.[1]

-

Purity Requirement: >98% (HPLC).

-

Impurity Alert: Free 3-methoxyphenol must be <0.1%.[1]

Optimized Reaction Protocols

Two protocols are presented: Method A (Standard/Robust) for simple aryl boronic acids, and Method B (High-Activity) for sterically hindered or electron-poor boronic acids/esters.[1]

Method A: The "Workhorse" Condition (Pd(dppf)Cl₂)

Best for: Phenylboronic acid, 4-pyridylboronic acid, and standard heteroaryl partners.

Rationale: Pd(dppf)Cl₂ is a robust, air-stable catalyst.[1] The large bite angle of the dppf ligand enforces a geometry that favors reductive elimination, while its chelating nature prevents displacement by the pyrimidine nitrogens.

| Component | Reagent | Equivalents | Role |

| Substrate | 5-Br-2-(3-MeO-PhO)-pyrimidine | 1.0 | Electrophile |

| Partner | Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile |

| Catalyst | Pd(dppf)Cl₂[1]·CH₂Cl₂ | 0.03 - 0.05 | Catalyst |

| Base | K₂CO₃ (2.0 M aq) | 3.0 | Activator |

| Solvent | 1,4-Dioxane | [0.1 M] | Solvent |

Step-by-Step Protocol:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the pyrimidine substrate (1.0 equiv) and aryl boronic acid (1.2 equiv).

-

Solvate: Add 1,4-Dioxane (degassed). Volume should target a 0.1 M concentration relative to the substrate.

-

Activate: Add 2.0 M aqueous K₂CO₃ (3.0 equiv).

-

Catalyst Addition: Add Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3-5 mol%).[1] Note: Add catalyst last to minimize non-productive oxidative addition before the base is present.

-

Deoxygenate: Sparge with Nitrogen or Argon for 5 minutes (or evacuate/backfill 3x).

-

Reaction: Seal and heat to 90 °C for 4–16 hours.

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1][3][4][5] Dry over Na₂SO₄.[1][3][4][5]

Method B: The "High-Performance" Condition (XPhos Pd G2)

Best for: Ortho-substituted boronic acids, heteroaryl boronates prone to protodeboronation.[1]

Rationale: XPhos is a bulky, electron-rich biaryl phosphine.[1] It facilitates oxidative addition into the electron-deficient pyrimidine and protects the Pd center from N-coordination.[1] The Pre-catalyst G2 form ensures rapid activation. K₃PO₄ is used as a base to buffer the pH and minimize protodeboronation of sensitive boronic acids.

| Component | Reagent | Equivalents | Role |

| Substrate | 5-Br-2-(3-MeO-PhO)-pyrimidine | 1.0 | Electrophile |

| Partner | Aryl Boronic Pinacol Ester | 1.3 | Nucleophile |

| Catalyst | XPhos Pd G2 | 0.02 (2 mol%) | Catalyst |

| Base | K₃PO₄ (0.5 M aq) | 3.0 | Activator |

| Solvent | THF / Water (4:1) | [0.1 M] | Solvent |

Step-by-Step Protocol:

Optimization & Troubleshooting Guide

Decision Matrix for Reaction Engineering

Caption: Decision tree for selecting and optimizing Suzuki-Miyaura conditions based on coupling partner characteristics.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by Pyrimidine N. | Switch to XPhos or SPhos ligands.[1] Increase temp to 100°C. |

| Hydrolysis of Bromide | Hydroxide/Water attack at C5. | Use anhydrous conditions: Cs₂CO₃ / Toluene or DMF .[1] |

| Protodeboronation | Boronic acid instability in water/base.[1][6] | Use Method B (lower temp) or switch to Boronic Ester/MIDA boronate .[1] |

| Homocoupling (Ar-Ar) | Oxidative coupling of boronic acid.[1][7] | Ensure strict degassing . Reduce catalyst loading. Add base after degassing.[1] |

Mechanistic Insight

The electronic nature of the 5-bromo-2-phenoxypyrimidine dictates the reaction kinetics.[1] The diagram below illustrates the catalytic cycle with specific emphasis on the pyrimidine's influence.

Caption: Catalytic cycle highlighting the rapid oxidative addition of the electron-deficient pyrimidine and the critical base-mediated transmetallation step.

References

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. [Link]

-

Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature." Organic Chemistry Portal. [Link][1]

-

Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002, 41(22), 4176–4211. [Link]

-

Ningbo Inno Pharmchem. "Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions."[1][8] Inno Pharmchem Technical Notes. [Link][1]

Sources

- 1. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. nbinno.com [nbinno.com]

Application Note: Using 5-Bromo-2-(3-methoxyphenoxy)pyrimidine as a Kinase Inhibitor Scaffold

Executive Summary: The "Privileged" Nature of the Scaffold

In the landscape of kinase drug discovery, the 2-phenoxypyrimidine motif is classified as a "privileged scaffold." This designation stems from its inherent ability to mimic the adenine ring of ATP while simultaneously projecting substituents into the hydrophobic back-pocket of the kinase active site.

5-Bromo-2-(3-methoxyphenoxy)pyrimidine represents a high-value intermediate because it is pre-functionalized for two critical interactions:

-

The Anchor (2-position): The 3-methoxyphenoxy group typically occupies the hydrophobic pocket (selectivity filter).

-

The Growth Vector (5-position): The bromine atom serves as a versatile handle for Palladium-catalyzed cross-couplings, allowing researchers to reach the solvent-exposed region or interact with the "gatekeeper" residue.

This guide details the synthetic elaboration and biological validation of this scaffold, treating it as a starting point for generating Type I ATP-competitive inhibitors targeting kinases such as p38 MAPK , JNK , and LCK .

Structural Logic & SAR Strategy

Before beginning synthesis, it is critical to understand why we modify specific positions.

The Pharmacophore Map

-

Pyrimidine N1/N3: These nitrogens often serve as Hydrogen Bond Acceptors (HBA) to the hinge region backbone (e.g., Met109 in p38α).

-

3-Methoxyphenoxy: This group twists out of the plane relative to the pyrimidine, occupying the hydrophobic pocket II. The meta-methoxy group can induce specific conformations or interact with cryptic pockets.

-

5-Bromo (The Handle): This is the primary site for modification. Extending here allows the molecule to exit the ATP pocket and interact with solvent-exposed residues, which is crucial for improving solubility and potency.

Visualization: SAR Architecture

The following diagram illustrates the strategic design logic for this scaffold.

Caption: Pharmacophore mapping of the 5-Bromo-2-(3-methoxyphenoxy)pyrimidine scaffold. The 5-position is the primary vector for optimization.

Protocol 1: Chemical Functionalization (Suzuki-Miyaura Coupling)

Objective: To replace the 5-Bromo "handle" with a solubilizing heteroaryl group (e.g., pyridine or pyrazole) to increase potency.

Rationale: The bromine bond is robust but reactive under Pd-catalysis.[1] We utilize a Suzuki-Miyaura coupling because it tolerates the ether linkage at the 2-position and proceeds under mild conditions.

Materials

-

Substrate: 5-Bromo-2-(3-methoxyphenoxy)pyrimidine (1.0 equiv)

-

Reagent: 4-Pyridinylboronic acid (1.2 equiv) [Targeting Solvent Front]

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

-

Base: Cs₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

-

Atmosphere: Argon or Nitrogen[1]

Step-by-Step Methodology

-

Setup: In a microwave-safe vial or round-bottom flask, combine the substrate (100 mg, 0.35 mmol), boronic acid (52 mg, 0.42 mmol), and Cs₂CO₃ (342 mg, 1.05 mmol).

-

Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge the solution with Argon for 5 minutes to remove dissolved oxygen (Critical: Oxygen poisons the Pd catalyst).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (14 mg, 0.017 mmol) quickly and seal the vessel.

-

Reaction: Heat to 90°C for 4 hours (or 110°C for 30 mins in a microwave reactor).

-

Monitoring: Check via LC-MS. The starting material (Br-isotope pattern) should disappear, replaced by the M+H peak of the coupled product.

-

Workup:

-

Purification: Flash chromatography (SiO₂). Elute with a gradient of 0-10% Methanol in DCM. The product typically elutes later due to the polarity of the added pyridine ring.

Visualization: Synthesis Workflow

Caption: Operational workflow for the Suzuki-Miyaura functionalization of the 5-bromo scaffold.

Protocol 2: Biochemical Validation (Kinase Inhibition)

Objective: Determine the IC₅₀ of the synthesized derivative against a representative target (e.g., p38α MAPK).

Method: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET). This assay is preferred over activity assays for initial screening as it measures binding affinity directly, independent of ATP concentration.

Experimental Design

-

Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.

-

Antibody: Eu-labeled anti-tag antibody (binds to the kinase).

-

Signal: High FRET signal = Tracer bound. Low FRET signal = Inhibitor bound (Tracer displaced).

Procedure

-

Preparation: Prepare a 3-fold serial dilution of your synthesized compound in DMSO (Start at 10 µM, 10 points).

-

Master Mix: Prepare kinase buffer containing p38α kinase (5 nM final) and Eu-Antibody (2 nM final).

-

Plating: Add 5 µL of compound dilution to a 384-well low-volume white plate.

-

Reaction: Add 5 µL of Kinase/Antibody Master Mix. Incubate for 15 mins at Room Temp.

-

Tracer: Add 5 µL of Tracer (Concentration = Kd of the tracer).

-

Incubation: Incubate for 60 minutes in the dark.

-

Read: Measure TR-FRET on a multimode plate reader (Excitation: 340 nm; Emission: 665 nm / 615 nm).

-

Analysis: Calculate the Emission Ratio (665/615). Plot % Inhibition vs. Log[Compound] to derive IC₅₀.

Data Analysis & Interpretation

When evaluating derivatives of 5-Bromo-2-(3-methoxyphenoxy)pyrimidine, use the following benchmarks to assess success.

Table 1: Expected SAR Trends

| Modification (5-Position) | Predicted Effect | Rationale |

| Unsubstituted (Br) | Low Activity (>1 µM) | Lacks solvent front interactions; purely hydrophobic binding. |

| Phenyl Group | Moderate Activity (~500 nM) | Increases van der Waals contact but poor solubility. |

| 4-Pyridyl / 4-Pyrazolyl | High Activity (<100 nM) | Nitrogen accepts H-bond from solvent/gatekeeper; improves solubility. |

| Amide Linker | Variable | May introduce steric clash if the linker angle is incorrect. |

Troubleshooting

-

Issue: Low yield in Suzuki coupling.

-

Solution: The 2-phenoxy ether is stable, but the pyrimidine ring is electron-deficient. Ensure the reaction is strictly oxygen-free. Switch to a more active catalyst like Pd(dtbpf)Cl₂ if conversion stalls.

-

-

Issue: Compound precipitates in Kinase Assay.

-

Solution: The scaffold is lipophilic (cLogP ~3.5). Ensure final DMSO concentration is <1% and consider adding 0.01% Triton X-100 to the assay buffer.

-

References

-

Vertex Pharmaceuticals. "Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2011.

-

Peat, A. J., et al. "Novel p38 MAP kinase inhibitors with potent oral efficacy in models of rheumatoid arthritis." Bioorganic & Medicinal Chemistry Letters, 2005.

-

BenchChem. "The Versatility of 5-Bromo-2-chloropyrimidine: A Key Intermediate in Modern Drug Discovery." BenchChem Application Notes, 2025.

-

Goldstein, D. M., et al. "Discovery of S-707106: A Potent and Selective Inhibitor of p38α MAPK." Journal of Medicinal Chemistry, 2011.

Sources

Scale-up synthesis methods for 5-Bromo-2-(3-methoxyphenoxy)pyrimidine

An Application Note and Protocol for the Scale-up Synthesis of 5-Bromo-2-(3-methoxyphenoxy)pyrimidine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scalable synthesis of 5-Bromo-2-(3-methoxyphenoxy)pyrimidine, a crucial intermediate in pharmaceutical research and development. The presented methodology is a two-step process commencing with the synthesis of the key intermediate, 5-bromo-2-chloropyrimidine, followed by a robust nucleophilic aromatic substitution (SNAr) with 3-methoxyphenol. This guide is designed for researchers, chemists, and process development professionals, offering detailed, field-proven protocols, mechanistic insights, and considerations for safe and efficient scale-up.

Introduction and Strategic Overview

5-Bromo-2-(3-methoxyphenoxy)pyrimidine is a valuable heterocyclic building block. The strategic placement of a reactive bromine atom for further cross-coupling reactions and the substituted phenoxy moiety make it an attractive scaffold for the synthesis of complex molecules, particularly kinase inhibitors and other targeted therapeutics.

The synthetic approach detailed herein is optimized for scalability, prioritizing commercially available starting materials, high yields, and operational simplicity. The two-step strategy is as follows:

-

Step 1: Synthesis of 5-Bromo-2-chloropyrimidine: Production of a key electrophilic pyrimidine intermediate from 2-hydroxypyrimidine.

-

Step 2: Nucleophilic Aromatic Substitution (SNAr): Coupling of 5-bromo-2-chloropyrimidine with 3-methoxyphenol to yield the final product.

This route leverages the differential reactivity of the halogen substituents on the pyrimidine ring, allowing for selective substitution at the C2 position.

Mechanistic Rationale and Causality

The SNAr Reaction: An Electron-Deficient System

The core of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. Unlike electron-rich benzene rings that favor electrophilic substitution, the pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to attack by nucleophiles.[1] The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]

Regioselectivity: Why C2 is the Target

Nucleophilic attack on substituted pyrimidines preferentially occurs at the 2- and 4-positions (ortho and para to the ring nitrogens).[2] This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atoms, providing significant stabilization.[2] In the case of 5-bromo-2-chloropyrimidine, the C2 position is highly activated for nucleophilic attack.

Furthermore, the general reactivity of halogens in palladium-catalyzed cross-coupling often follows the order I > Br > Cl.[3] In nucleophilic aromatic substitution, however, the C-Cl bond at the activated 2-position is more readily displaced than the C-Br bond at the 5-position, allowing for a highly selective reaction. This leaves the 5-bromo position available for subsequent functionalization, such as Suzuki or Buchwald-Hartwig couplings.

Role of Reagents

-

Base (e.g., Potassium Carbonate): A base is essential to deprotonate the hydroxyl group of 3-methoxyphenol, generating the more potent 3-methoxyphenoxide nucleophile required to initiate the attack on the electron-deficient pyrimidine ring.

-

Solvent (e.g., 1,4-Dioxane or DMF): A polar aprotic solvent is ideal. It effectively solvates the potassium cation without quenching the reactivity of the phenoxide nucleophile. These solvents also have sufficiently high boiling points to facilitate the reaction at elevated temperatures, which is often necessary to overcome the activation energy of the SNAr process.

Overall Synthetic Workflow

The following diagram illustrates the two-step synthetic pathway from 2-hydroxypyrimidine to the target compound.

Caption: Two-step scale-up synthesis workflow.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care.

Protocol 1: Synthesis of 5-Bromo-2-chloropyrimidine

This protocol is adapted from established methods involving bromination followed by chlorination.[4][5]

-

Reagents & Equipment:

-

2-Hydroxypyrimidine

-

Hydrobromic acid (48%)

-

Hydrogen peroxide (30%)

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine

-

Toluene

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

-

Step-by-Step Procedure:

-

Bromination: To a suitable reaction vessel, charge 2-hydroxypyrimidine (1.0 equiv). Add hydrobromic acid (e.g., 2.0 equiv) and heat the mixture to 40°C.

-

Carefully add hydrogen peroxide (e.g., 2.0 equiv) dropwise, maintaining the temperature below 50°C.

-

After the addition is complete, stir the reaction at 40°C for 12 hours. Monitor the formation of 5-bromo-2-hydroxypyrimidine by TLC or LC-MS.

-

Cool the reaction to ≤10°C and filter the resulting precipitate. Wash the solid with cold water and dry under vacuum.

-

Chlorination: To a new dry reaction vessel under a nitrogen atmosphere, add the dried 5-bromo-2-hydroxypyrimidine (1.0 equiv), phosphorus oxychloride (2.0 equiv), and toluene.[5]

-

At 35°C, slowly add triethylamine (2.0 equiv). An exotherm may be observed.

-

Heat the mixture to 80-85°C and stir for 6 hours, monitoring the reaction by HPLC until the starting material is consumed (<2%).[5]

-

Work-up: Cool the reaction mixture and concentrate under reduced pressure to remove the majority of toluene and excess POCl₃.

-

Carefully quench the residue by pouring it into a stirred mixture of ice and water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-bromo-2-chloropyrimidine.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography if necessary.

-

Protocol 2: Synthesis of 5-Bromo-2-(3-methoxyphenoxy)pyrimidine

This protocol utilizes the SNAr reaction between the intermediate from Protocol 1 and 3-methoxyphenol.[6]

-

Reagents & Equipment:

-

5-Bromo-2-chloropyrimidine (from Protocol 1)

-

3-Methoxyphenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

1,4-Dioxane, anhydrous

-

Round-bottom flask with reflux condenser and magnetic stirrer under an inert atmosphere (N₂ or Ar)

-

Heating mantle

-

-

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-bromo-2-chloropyrimidine (1.0 equiv), 3-methoxyphenol (1.1 equiv), and potassium carbonate (2.0 equiv).

-

Add anhydrous 1,4-dioxane to the flask.

-

Reaction: Heat the reaction mixture to reflux (approx. 101°C) and maintain for 24 hours. Monitor the reaction progress by TLC or LC-MS until the starting 5-bromo-2-chloropyrimidine is consumed.

-

Work-up: Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the solid residue with a small amount of 1,4-dioxane or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the crude residue in ethyl acetate and wash with 1M NaOH solution to remove any unreacted 3-methoxyphenol, followed by a wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., isopropanol or ethanol) to yield 5-Bromo-2-(3-methoxyphenoxy)pyrimidine as a solid.

-

Quantitative Data Summary

The following table provides target parameters for the synthesis. Actual results may vary based on scale and specific laboratory conditions.

| Parameter | Protocol 1: 5-Bromo-2-chloropyrimidine | Protocol 2: SNAr Coupling |

| Starting Material | 2-Hydroxypyrimidine | 5-Bromo-2-chloropyrimidine |

| Key Reagents | HBr, H₂O₂, POCl₃, Et₃N | 3-Methoxyphenol, K₂CO₃ |

| Solvent | Toluene | 1,4-Dioxane |

| Temperature | 40°C (Bromination), 85°C (Chlorination) | Reflux (~101°C) |

| Reaction Time | 12 hours (Bromination), 6 hours (Chlorination) | 24 hours |

| Typical Yield | 75-85% | 80-95% |

| Purity (Post-Purification) | >98% (by HPLC) | >99% (by HPLC) |

References

- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents.

-

Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... - ResearchGate. URL: [Link]

-

One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap. URL: [Link]

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. URL: [Link]

-

Aromatic Nucleophilic Substitution - Fisher Scientific. URL: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. URL: [Link]

-

Nucleophilic Aromatic Substitution - Chemistry Steps. URL: [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions - PMC - NIH. URL: [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange. URL: [Link]

Sources

- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Optimization of 5-Bromo-2-(3-methoxyphenoxy)pyrimidine Synthesis

Topic: High-Yield Synthesis of 5-Bromo-2-(3-methoxyphenoxy)pyrimidine

CAS Registry Number: 259809-86-0 (Analogous/Related Scaffolds)

Reaction Class: Nucleophilic Aromatic Substitution (

Introduction: The Mechanistic Landscape

Welcome to the Technical Support Center. This guide addresses the synthesis of 5-Bromo-2-(3-methoxyphenoxy)pyrimidine , a critical intermediate often used in the development of kinase inhibitors and HIF-2

The reaction relies on an

Key Success Factor: The reaction is generally robust; however, yield erosion typically stems from hydrolysis of the starting material (due to wet solvents) or incomplete conversion (due to poor solubility of the base).

Module 1: Critical Process Parameters (CPP)

Before beginning the experiment, review these parameters to ensure high conversion rates.

| Parameter | Recommendation | Technical Rationale |

| Solvent | DMF (Preferred) or Acetonitrile | DMF (N,N-Dimethylformamide) is a polar aprotic solvent that excellently solvates the cation ( |

| Base | ||

| Stoichiometry | 1.0 : 1.1 : 2.0 | Use a slight excess of 3-methoxyphenol (1.1 eq) to ensure full consumption of the expensive pyrimidine. Use 2.0 eq of Base to ensure complete deprotonation and scavenge HCl. |

| Temperature | 60°C – 80°C | The 2-Cl position is reactive enough that temperatures >100°C are rarely needed and may promote decomposition. |

| Atmosphere | Inert ( | CRITICAL: Moisture in the air will compete with the phenol, leading to 5-bromo-2-hydroxypyrimidine , a dead-end impurity that is difficult to separate. |

Module 2: Validated Experimental Protocol

Objective: Synthesis of 5-Bromo-2-(3-methoxyphenoxy)pyrimidine on a 10 mmol scale.

Reagents:

-

5-Bromo-2-chloropyrimidine: 1.93 g (10.0 mmol)

-

3-Methoxyphenol: 1.36 g (11.0 mmol)

-

Potassium Carbonate (

): 2.76 g (20.0 mmol) - Must be anhydrous/granular. -

DMF (Anhydrous): 20 mL

Step-by-Step Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Fit with a rubber septum and purge with Nitrogen for 5 minutes.

-

Solubilization: Add 5-Bromo-2-chloropyrimidine (1.93 g) and 3-Methoxyphenol (1.36 g) to the flask.

-

Solvent Addition: Syringe in 20 mL of anhydrous DMF . Stir at room temperature until fully dissolved.

-

Base Addition: Remove the septum briefly to add

(2.76 g) in one portion. Replace septum and purge with -

Reaction: Heat the mixture to 80°C in an oil bath.

-

Workup:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into 100 mL of ice-cold water . The product often precipitates as a solid.

-

If solid forms: Filter, wash with water (

mL) and Hexane ( -

If oil forms: Extract with Ethyl Acetate (

mL). Wash combined organics with Water (

-

-

Purification: If necessary, recrystallize from Ethanol or purify via flash column chromatography (0-20% EtOAc in Hexanes).

Module 3: Visualization of Workflows

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the

Caption: The

Figure 2: Troubleshooting Logic Tree

Use this decision tree to diagnose low yields or impurities.

Caption: Diagnostic flow for common

Module 4: Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned dark brown/black. Is my product ruined?

-

A: Not necessarily. Electron-rich phenols (like 3-methoxyphenol) are prone to oxidation in basic conditions at high temperatures, forming trace quinones that darken the solution.

-

Fix: Proceed with the workup. The dark color often washes out into the aqueous layer or can be removed by filtering the organic layer through a small pad of silica or Celite/Charcoal. Ensure you purge with Nitrogen next time.

Q2: I see a peak in LCMS with Mass [M-Cl+OH]. What is it?

-

A: This is 5-bromo-2-hydroxypyrimidine .[2][5][6] It forms when water acts as the nucleophile instead of your phenol.

-

Fix: This reaction is irreversible. You cannot convert the -OH back to the product easily. You must restart using anhydrous DMF (from a sealed bottle or molecular sieves) and dry your

in an oven.

Q3: Can I use Sodium Hydride (NaH) instead of Carbonate bases?

-

A: Yes, NaH in THF or DMF is a viable alternative and is often faster.

-

Protocol: Pre-stir the phenol + NaH in THF at 0°C for 15 mins to form the phenoxide before adding the pyrimidine.

-

Warning: NaH is much harsher and less tolerant of other functional groups. If your substrate has esters or other sensitive groups, stick to Carbonates.

Q4: Why is the reaction slow even at 80°C?

-

A: The particle size of your base might be too large.

-

Fix: Grind the

into a fine powder using a mortar and pestle before adding it. Alternatively, add 10 mol% of 18-Crown-6 ether to catalyze the solubility of potassium ions.

References

-

BenchChem. (2025).[1][3][7] Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (

) Reactions. Retrieved from -

WuXi AppTec. (2025). QM Magic Class | Chapter 29: Regioselectivity in

reaction of Dichloropyrimidines. Retrieved from -

ChemicalBook. (2025). Synthesis Methods of 5-Bromo-2-chloropyrimidine. Retrieved from

-

Navuluri, C., et al. (2024).[8] General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned

Approach. Organic Letters, 26, 4626-4630.[8] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]

- 6. One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]

Overcoming solubility issues of 5-Bromo-2-(3-methoxyphenoxy)pyrimidine in aqueous assays

Technical Support Center: 5-Bromo-2-(3-methoxyphenoxy)pyrimidine

Welcome to the technical support center for researchers working with 5-Bromo-2-(3-methoxyphenoxy)pyrimidine. This guide is designed to provide practical, in-depth solutions to a common yet significant challenge encountered in aqueous-based biological assays: the compound's limited solubility. As drug discovery pipelines increasingly include lipophilic molecules, mastering solubilization techniques is critical for generating accurate and reproducible data.[1][2]

This document offers a structured troubleshooting approach, from initial assessment to advanced solubilization strategies, grounded in established scientific principles.

Understanding the Challenge: The Physicochemical Properties of 5-Bromo-2-(3-methoxyphenoxy)pyrimidine

5-Bromo-2-(3-methoxyphenoxy)pyrimidine is a heterocyclic compound with a molecular structure that predicts low aqueous solubility. Its key features include:

-

Molecular Formula: C₁₁H₉BrN₂O₂

-

Predicted Lipophilicity (XlogP): 2.7[3]

The positive XlogP value indicates a preference for a lipid-like environment over an aqueous one, which is the root cause of the solubility challenges. In practical terms, this means the compound is likely to precipitate when a concentrated organic stock solution is diluted into an aqueous assay buffer, leading to several experimental problems:

-

Underestimation of Potency: The actual concentration of the dissolved, active compound is lower than the nominal concentration, leading to inaccurate IC₅₀/EC₅₀ values.[1]

-

Poor Reproducibility: Inconsistent precipitation between wells or experiments results in high data variability.

-

False Negatives: The compound may appear inactive simply because it is not available to interact with the biological target.[1]

Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility

This guide provides a tiered approach to solving solubility issues. It is recommended to start with the simplest methods (Tier 1) and progress to more complex solutions (Tier 2 and 3) as needed.

Diagram: Solubility Troubleshooting Workflow

Caption: Decision workflow for addressing compound precipitation.

Tier 1: Optimizing Co-Solvent Concentration

The most common method for solubilizing compounds for in vitro assays is the use of a water-miscible organic solvent, with Dimethyl Sulfoxide (DMSO) being the industry standard.[4][5]

The Causality: DMSO is an amphipathic, aprotic solvent that can dissolve a wide range of nonpolar and polar molecules.[6] When a DMSO stock is diluted into an aqueous buffer, the DMSO disrupts the hydrogen-bonding network of water, creating a more favorable environment for the hydrophobic compound.

Troubleshooting Steps:

-

Assess Final DMSO Concentration: Many standard protocols recommend a final DMSO concentration of 0.1% to 0.5% to minimize solvent-induced artifacts. However, for poorly soluble compounds, this may be insufficient.

-

Increase DMSO Concentration: If precipitation is observed, consider increasing the final DMSO concentration in your assay to a maximum of 1%.

-

Crucial Control - Test for Solvent Effects: It is imperative to run a "vehicle control" with the highest concentration of DMSO used, but without your compound. This control ensures that the solvent itself does not affect the biological activity of your assay (e.g., cell viability, enzyme activity). Studies have shown that DMSO concentrations above 1-2% can be cytotoxic or interfere with cellular processes.[5][7]

Tier 2: Incorporating Surfactants

If optimizing the co-solvent is not sufficient, the next step is to use a surfactant.

The Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in aqueous solutions.[8][9][10] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like 5-Bromo-2-(3-methoxyphenoxy)pyrimidine can be encapsulated within this hydrophobic core, effectively solubilizing them in the bulk aqueous phase.[9][10]

Troubleshooting Steps:

-

Select a Non-ionic Surfactant: For most biological assays, non-ionic surfactants are preferred as they are generally less disruptive to proteins and cell membranes. Common choices include Tween-20 or Triton X-100.[11]

-

Determine Working Concentration: Start with a low concentration, typically between 0.005% and 0.05% (v/v), in your final assay buffer.[11] Often, a concentration just above the CMC is sufficient.

-

Crucial Control - Test for Surfactant Effects: As with co-solvents, you must run a vehicle control containing the surfactant to check for any interference with your assay. Surfactants can denature proteins or lyse cells at higher concentrations.[11]

Tier 3: Advanced Formulation with Cyclodextrins

For particularly challenging compounds, cyclodextrins offer a powerful solubilization method.

The Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone, with a hydrophobic inner cavity and a hydrophilic exterior.[12][13][14] They can encapsulate a hydrophobic "guest" molecule, such as 5-Bromo-2-(3-methoxyphenoxy)pyrimidine, within their cavity, forming a water-soluble "inclusion complex."[12][13][15] This process does not involve covalent bonds and exists in a dynamic equilibrium.[15]

Diagram: Cyclodextrin Encapsulation Mechanism

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Troubleshooting Steps:

-

Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical research due to their high aqueous solubility and low toxicity.[16]

-

Prepare the Complex: See the detailed protocol below for preparing a stock solution using cyclodextrins. This often involves co-lyophilizing or sonicating the compound with the cyclodextrin.

-

Crucial Control - Test for Cyclodextrin Effects: Run a vehicle control with the same concentration of cyclodextrin to ensure it does not interfere with the assay. Cyclodextrins can sometimes interact with cell membrane components.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock in 100% DMSO

-

Weigh the required amount of 5-Bromo-2-(3-methoxyphenoxy)pyrimidine (MW: 279.1 g/mol ) into a sterile microcentrifuge tube or glass vial.

-

Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

-

Vortex vigorously for 1-2 minutes.

-

If necessary, gently warm the solution to 30-37°C or sonicate for 5-10 minutes to aid dissolution.

-

Visually inspect the solution against a light source to ensure there are no visible particulates.

-

Store the stock solution at -20°C, protected from light and moisture. Note that repeated freeze-thaw cycles can sometimes cause compound precipitation.[1]

Protocol 2: Using HP-β-Cyclodextrin for Solubilization

-